Δ2-Cefdinir

Catalog No.
S1798949
CAS No.
934986-49-9
M.F
C₁₄H₁₃N₅O₅S₂
M. Wt
395.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Δ2-Cefdinir

CAS Number

934986-49-9

Product Name

Δ2-Cefdinir

Molecular Formula

C₁₄H₁₃N₅O₅S₂

Molecular Weight

395.41

Synonyms

(6R,​7R)​-7-​[[(2Z)​-​2-​(2-​Amino-​4-​thiazolyl)​-​2-​(hydroxyimino)​acetyl]​amino]​-​3-​ethenyl-​8-​oxo-​5-​Thia-​1-​azabicyclo[4.2.0]​oct-​3-​ene-​2-​carboxylic Acid

Δ2-Cefdinir is a third-generation cephalosporin antibiotic []. Cephalosporins are a class of beta-lactam antibiotics known for their broad spectrum of activity against both gram-positive and gram-negative bacteria []. Δ2-Cefdinir has attracted interest in scientific research due to several potential benefits, including:

  • Enhanced stability against beta-lactamases

    Beta-lactamases are enzymes produced by some bacteria that can render beta-lactam antibiotics ineffective. Δ2-Cefdinir possesses a unique chemical structure that provides it with greater stability against certain types of beta-lactamases compared to other cephalosporins [, ].

  • Broad-spectrum activity

    Δ2-Cefdinir exhibits activity against a wide range of bacteria, including respiratory tract pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae), skin and skin structure infection pathogens (e.g., Staphylococcus aureus), and urinary tract infection pathogens (e.g., Escherichia coli) [].

  • Improved oral bioavailability

    Δ2-Cefdinir is well-absorbed following oral administration, making it a convenient option for outpatient treatment [].

Research has explored the potential applications of Δ2-Cefdinir in various fields, including:

  • Treatment of acute bacterial rhinosinusitis

    Studies suggest that Δ2-Cefdinir may be an effective treatment option for acute bacterial rhinosinusitis, a common upper respiratory tract infection [].

  • Treatment of acute otitis media

    Research indicates that Δ2-Cefdinir can be a valuable option for treating acute otitis media, an inflammation of the middle ear, particularly in children [].

  • Community-acquired pneumonia

    Δ2-Cefdinir has shown promise as a treatment for community-acquired pneumonia, a lower respiratory tract infection caused by bacteria [].

Δ2-Cefdinir is a derivative of the broad-spectrum cephalosporin antibiotic cefdinir, which is primarily used to treat bacterial infections. It belongs to the class of β-lactam antibiotics and exhibits a similar mechanism of action by inhibiting bacterial cell wall synthesis. The structural modification in Δ2-Cefdinir involves a change in the position of the double bond, which can influence its pharmacological properties and stability compared to its parent compound, cefdinir.

Cefdinir inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) – enzymes responsible for cross-linking peptidoglycan strands in the cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to bacterial cell death.

Cefdinir is generally well-tolerated, but common side effects include diarrhea, nausea, and vomiting []. In rare cases, it can cause allergic reactions, including anaphylaxis [].

  • Toxicity: LD50 (oral, rat) = 5000 mg/kg []. This indicates low to moderate oral toxicity.
  • Flammability: Not flammable
  • Reactivity: No specific hazards regarding reactivity are reported in scientific literature.
That are significant for its stability and efficacy:

  • Hydrolysis: Δ2-Cefdinir is susceptible to hydrolytic degradation, particularly through the opening of the β-lactam ring, leading to inactive products. This degradation can be influenced by pH levels and temperature .
  • Isomerization: The compound can undergo isomerization reactions, which include lactonization and epimerization at specific carbon positions, affecting its biological activity and stability .
  • Oxidation: Similar to cefdinir, Δ2-Cefdinir may also be oxidized to form sulfoxide derivatives, which can serve as impurities during synthesis .

Δ2-Cefdinir retains antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves binding to penicillin-binding proteins, disrupting cell wall synthesis, and ultimately leading to bacterial cell lysis. Studies have shown that Δ2-Cefdinir exhibits efficacy against strains resistant to other antibiotics due to its ability to evade certain resistance mechanisms . Additionally, there is emerging evidence suggesting potential neuroprotective effects beyond its antimicrobial properties .

The synthesis of Δ2-Cefdinir involves several steps:

  • Starting Materials: The synthesis begins with 7-amino-3-vinyl-3-cephem-4-carboxylic acid as a key intermediate.
  • Reagents: Triethylamine is commonly used as a base in the reaction mixture.
  • Solvents: Tetrahydrofuran and methylene chloride are employed as solvents during the reaction process.
  • Procedure: The reaction typically occurs under an inert atmosphere (nitrogen) to prevent oxidation. After the addition of reagents, the mixture is stirred for several hours, followed by extraction and purification steps involving acid-base treatment .

Δ2-Cefdinir is primarily utilized in clinical settings as an antibiotic for treating various bacterial infections, including respiratory tract infections, skin infections, and otitis media. Its broad-spectrum activity makes it a valuable option in pediatric medicine due to its palatable formulation . Additionally, research is ongoing into its potential applications beyond antibacterial uses, particularly in neuropsychiatric disorders where it may have therapeutic benefits .

Several compounds are structurally related to Δ2-Cefdinir, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
CefdinirStandard β-lactam structureBroad-spectrum activity; commonly used in pediatrics
CeftriaxoneContains a 7-α-methoxy groupLonger half-life; effective against resistant strains
CefazolinFirst-generation cephalosporinPrimarily used for surgical prophylaxis
CeftazidimeContains a pyridinium side chainEffective against Pseudomonas aeruginosa
CefepimeFourth-generation cephalosporinEnhanced activity against Gram-negative bacteria

Δ2-Cefdinir's uniqueness lies in its specific structural modifications that enhance certain pharmacological properties while maintaining broad-spectrum antibacterial activity. Its development reflects ongoing efforts to optimize cephalosporin derivatives for improved clinical efficacy and safety profiles.

Characteristics

Structural ComponentCharacteristicsBond AnglesChemical Significance
β-Lactam RingFour-membered heterocyclic ring with carbonyl group90° (strained geometry)Essential for antibacterial activity
Dihydrothiazine RingSix-membered ring containing sulfur and nitrogenVariable (109-120°)Modulates pharmacokinetic properties
Bicyclic SystemFused ring system with inherent strainDeviation from planarity 0.02-0.03 nmProvides structural rigidity
β-Lactam Nitrogen PositionC-5 (bridgehead position)Tetrahedral geometryAcylation site for side chain attachment
Sulfur PositionC-1 of dihydrothiazine ringTrigonal planarOxidation-sensitive position
Ring FusionShared C-6 and C-7 positionsShared sp³ hybridizationDetermines ring strain distribution
Overall GeometryButterfly-shaped molecular conformationNon-planar bicyclic arrangementInfluences protein binding interactions
Molecular Framework7-aminocephalosporanic acid (7-ACA) coreCephem ring nomenclatureFoundation for synthetic modifications

Δ² Isomerization: Positional and Geometric Characteristics

The Δ² isomerization of cefdinir represents a significant structural modification involving the migration of the double bond from the conventional Δ³ position (C-3 to C-4) to the Δ² position (C-2 to C-3) within the dihydrothiazine ring system [17] [18]. This isomerization process occurs through a base-catalyzed mechanism that involves the formation of an enolate intermediate under specific pH conditions, typically ranging from 7.4 to 8.4 [17] [21].

The thermodynamic and kinetic aspects of this isomerization reveal that the Δ³ form represents the kinetically favored isomer, while the Δ² form requires an activation energy barrier of approximately 7 kilocalories per mole for formation [39]. Under physiological conditions, the equilibrium between these isomers is temperature and pH dependent, with elevated temperatures of 40 degrees Celsius promoting the formation of the Δ² isomer [17] [18].

The geometric characteristics of Δ²-cefdinir differ substantially from the parent Δ³ compound in terms of double bond positioning and electronic distribution [19]. The migration of the double bond from an exocyclic position to an endocyclic position within the dihydrothiazine ring alters the overall electron density distribution and affects the molecule's reactivity profile [19] [21]. This structural change influences the compound's susceptibility to enzymatic hydrolysis and modifies its interaction with β-lactamase enzymes [18] [19].

The reversible nature of this isomerization has been demonstrated in both aqueous buffer systems and human plasma, indicating that interconversion between Δ² and Δ³ forms can occur under physiological conditions [17] [18]. The predominant direction of this equilibrium is influenced by the specific enzymatic environment and the presence of various cofactors that may stabilize one isomeric form over another [18] [21].

Table 2: Δ²-Cefdinir Isomerization Characteristics

ParameterΔ³-CefdinirΔ²-CefdinirInterconversion
Double Bond PositionC-3 to C-4 (exocyclic)C-2 to C-3 (endocyclic)Reversible migration
Original Position (Δ³)Standard cephalosporin positionIsomerized from Δ³ formBase-catalyzed mechanism
Migrated Position (Δ²)Not applicableWithin dihydrothiazine ringInvolves enolate intermediate
Thermodynamic StabilityKinetically favoredThermodynamically less stablepH 7.4-8.4 conditions
Kinetic BarrierLower activation energyHigher activation energy (~7 kcal/mol)Temperature dependent (40°C)
pH DependencyStable under neutral conditionsFavored under basic conditionsEnzymatic conditions influence
Temperature EffectStable at room temperatureEnhanced formation at elevated temperaturesPlasma stability considerations
Geometric ConfigurationZ-configuration prevalentE/Z isomerism possibleTautomeric equilibrium

Functional Group Configuration at C-3 and C-7 Positions

The functional group arrangement at the C-3 and C-7 positions of Δ²-cefdinir determines the molecule's pharmacological properties and biological activity profile [23] [24]. At the C-3 position, an ethenyl substituent (vinyl group) is present, which adopts a trans configuration that influences both the molecule's pharmacokinetic behavior and receptor binding affinity [3] [24]. This vinyl moiety can exhibit E/Z isomerism potential, although the trans configuration is thermodynamically preferred [20] [22].

The C-7 position features a complex aminothiazolyl-hydroxyimino acetamide side chain that significantly contributes to the compound's antibacterial spectrum and β-lactamase resistance properties [1] [3] [23]. This side chain consists of a 2-amino-4-thiazolyl moiety connected through a hydroxyimino acetamide linkage, maintaining a (6R,7R)-stereochemical configuration that is essential for biological activity [1] [4]. The hydroxyimino group predominantly adopts a Z-configuration, which optimizes the spatial orientation for target enzyme binding [3] [29].

The thiazole ring component of the C-7 side chain contains a 2-amino substitution and is attached at the 4-position, creating a planar aromatic system with sp² hybridized carbons [1] [25]. This arrangement facilitates π-π stacking interactions with target proteins and contributes to the enhanced spectrum of antibacterial activity [23] [24]. The amino group on the thiazole ring provides additional hydrogen bonding capabilities that enhance binding affinity to penicillin-binding proteins [24] [27].

The carboxyl group at the C-4 position exists as an ionizable moiety with a pKa value of 2.73, ensuring that the molecule carries a negative charge under physiological pH conditions [1] [43]. This ionization state is crucial for cellular penetration and interaction with bacterial cell wall synthesis machinery [23] [28]. The overall configuration of these functional groups creates a three-dimensional arrangement that optimizes both antimicrobial activity and resistance to enzymatic degradation [24] [27].

Table 3: Functional Group Configuration Analysis

PositionFunctional GroupChemical FormulaStereochemical FeaturesBiological Significance
C-3 PositionEthenyl substituentC=C-HE/Z isomerism potentialPharmacokinetic modulation
C-3 PositionVinyl group orientationCH₂=CH-Trans configuration preferredReceptor binding affinity
C-7 PositionAminothiazolyl moietyC₄H₄N₂SSyn/anti orientationAntibacterial activity
C-7 PositionHydroxyimino groupC=N-OHZ-configuration predominantβ-lactamase resistance
C-7 PositionAcetamide linkageCH₃CO-NH-(R,R)-configuration at C-6,C-7Protein binding
Thiazole Ring2-Amino substitutionNH₂Planar aromatic systemSpectrum of activity
Thiazole Ring4-Position attachmentThiazole-4-ylsp² hybridized carbonStability enhancement
Carboxyl GroupC-4 carboxylic acidCOOHIonizable group (pKa 2.73)Cellular penetration

Syn/Anti Isomerism in Hydroxyimino Acetamide Moiety

The hydroxyimino acetamide moiety present in the C-7 side chain of Δ²-cefdinir exhibits syn/anti isomerism, a form of geometric isomerism that significantly influences the compound's biological activity and stability characteristics [29] [30] [31]. The syn isomer is characterized by the spatial arrangement where the hydroxyl group and the amino group of the thiazole ring are positioned on the same side of the carbon-nitrogen double bond, adopting a Z-configuration [29] [30].

In the syn configuration, intramolecular hydrogen bonding occurs between the hydroxyl group and the carbonyl oxygen of the acetamide linkage, resulting in enhanced stability and a characteristic chemical shift in proton nuclear magnetic resonance spectroscopy [30] [32]. The hydroxyl proton in the syn isomer appears at approximately 9.27 parts per million, reflecting the lower chemical shift caused by the intramolecular hydrogen bonding interaction [32].

The anti isomer displays the hydroxyl and amino groups on opposite sides of the carbon-nitrogen double bond, corresponding to an E-configuration [29] [31]. This geometric arrangement prevents the formation of stabilizing intramolecular hydrogen bonds, resulting in a higher energy conformation and reduced thermodynamic stability [30] [31]. The hydroxyl proton signal in the anti isomer appears at approximately 8.52 parts per million, representing a chemical shift differential of approximately 0.75 parts per million compared to the syn form [32].

The interconversion between syn and anti isomers occurs through a base-catalyzed mechanism that is both pH and temperature dependent [30] [31]. Under neutral pH conditions, the syn isomer predominates due to its lower energy conformation and enhanced stability through hydrogen bonding [29] [30]. The syn configuration represents the preferred bioactive form, demonstrating enhanced β-lactamase resistance and optimal receptor binding characteristics [23] [30]. The anti isomer, while less stable, may serve as a potential prodrug form that could be converted to the more active syn configuration under specific physiological conditions [30] [31].

Table 4: Syn/Anti Isomerism in Hydroxyimino Acetamide Moiety

Isomeric FormGeometric ArrangementChemical Shift (¹H NMR)Stability FactorsBiological Activity
Syn IsomerHydroxyl and amino groups cisOH: δ 9.27 ppmHydrogen bonding stabilizationEnhanced β-lactamase resistance
Syn IsomerOH and NH₂ on same sideLower chemical shiftLower energy conformationOptimal receptor binding
Syn IsomerZ-configuration about C=NIntramolecular H-bondingPreferred in neutral pHPreferred bioactive form
Anti IsomerHydroxyl and amino groups transOH: δ 8.52 ppmReduced H-bonding interactionReduced biological activity
Anti IsomerOH and NH₂ on opposite sidesHigher chemical shiftHigher energy conformationAltered binding affinity
Anti IsomerE-configuration about C=NNo intramolecular H-bondingLess stable configurationPotential prodrug form
InterconversionBase-catalyzed isomerizationDistinct NMR signaturespH-dependent equilibriumActivity modulation
ThermodynamicsSyn form thermodynamically favoredChemical shift differential ~0.75 ppmTemperature-dependent ratioStructure-activity relationship

Key Intermediate: 7-Aminocephalosporanic Acid Derivatives in Cephalosporin Synthesis

The synthesis of Δ2-Cefdinir relies fundamentally on the strategic utilization of 7-aminocephalosporanic acid (7-ACA) and its derivatives as core building blocks [1] [2]. These intermediates serve as crucial scaffolds that enable the systematic construction of the complex cephalosporin architecture while maintaining the essential β-lactam functionality required for antibacterial activity.

The production of 7-ACA represents a cornerstone in semi-synthetic cephalosporin manufacturing, with several established pathways demonstrating industrial viability [1] [3]. The most prominent approach involves the enzymatic conversion of cephalosporin C through a carefully orchestrated two-step process. Initially, D-amino acid oxidase derived from Trigonopsis variabilis catalyzes the modification of the 7-aminoadipyl side chain, generating glutaryl-7-aminocephalosporanic acid (GL-7-ACA) as an intermediate [1] [3]. Subsequently, glutaryl-7-aminocephalosporanic acid acylase, typically produced through recombinant expression in Escherichia coli, facilitates the conversion of GL-7-ACA to the desired 7-ACA product [1] [3].

Recent advances have demonstrated the feasibility of one-step bioconversion processes utilizing cephalosporin C acylase (CCA) enzymes [1]. These engineered systems achieve conversion rates of approximately 30% when optimized for temperature, pH, and substrate concentration parameters [1]. The implementation of transgenic Acremonium chrysogenum strains expressing bacterial CCA genes has shown particular promise, enabling in vivo production of 7-ACA directly from cephalosporin C [1].

Alternative synthetic routes have emerged through the strategic manipulation of penicillin-derived precursors. The expandase-mediated ring expansion methodology converts penicillin derivatives to deacetylcephalosporin C (DAOC), which subsequently undergoes enzymatic conversion to 7-amino-deacetoxycephalosporanic acid (7-ADCA) [1] [4]. This pathway provides access to modified cephalosporin cores with altered pharmacokinetic properties and enhanced stability profiles [4].

Table 1: Key Intermediates in 7-Aminocephalosporanic Acid Derivatives for Cephalosporin Synthesis

IntermediateMolecular FormulaMolecular Weight (g/mol)Function in SynthesisKey Synthetic Role
7-Aminocephalosporanic acid (7-ACA)C₁₀H₁₂N₂O₅S272.27Core β-lactam building block for semi-synthetic cephalosporinsStarting material for acylation at C-7 position
Glutaryl-7-aminocephalosporanic acid (GL-7-ACA)C₁₅H₁₉N₃O₈S401.39Intermediate from two-step enzymatic conversion of cephalosporin CSubstrate for glutaryl acylase in 7-ACA production
α-Ketoadipyl-7-aminocephalosporanic acid (AKA-7-ACA)C₁₆H₂₁N₃O₉S431.42Intermediate from D-amino acid oxidase treatment of cephalosporin CAlternative substrate for acylase-mediated deacylation
Deacetylcephalosporin C (DAOC)C₁₁H₁₄N₂O₅S286.30Product of expandase-mediated ring expansion from penicillinPrecursor for 7-ADCA synthesis via enzymatic conversion
7-Amino-3-vinyl-3-cephem-4-carboxylic acidC₁₂H₁₂N₂O₅S296.30Direct precursor for vinyl-substituted cephalosporinsScaffold for C-3 vinyl group introduction
Protected benzhydryl cephem derivativesVariableVariableCarboxyl-protected intermediates for coupling reactionsPrevention of racemization during coupling reactions

The preparation of vinyl-substituted cephalosporin precursors represents a critical advancement in the synthesis of compounds such as Δ2-Cefdinir [5] [6]. The 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate provides the essential framework for subsequent functionalization while maintaining the integrity of the β-lactam ring system [5] [6]. Protection strategies employing benzhydryl groups at the carboxylic acid position have proven effective in preventing undesired racemization during coupling reactions [7] [8].

Vinyl Group Introduction at C-3 Position

The strategic introduction of vinyl functionality at the C-3 position of cephalosporin derivatives represents a sophisticated synthetic challenge that has been addressed through multiple complementary methodologies [5] [9] [10]. The vinyl substituent in Δ2-Cefdinir plays a crucial role in determining the compound's pharmacological properties and metabolic stability, necessitating precise control over both regiochemistry and stereochemistry during its installation.

Suzuki-Miyaura cross-coupling reactions have emerged as the most versatile and widely applicable method for vinyl group introduction [5]. This palladium-catalyzed methodology employs vinyl boronic acids as nucleophilic coupling partners, reacting with appropriately functionalized cephalosporin triflates under mild conditions [5]. The reaction typically proceeds at temperatures between 80-100°C in organic solvents under inert atmosphere, achieving yields ranging from 40-85% depending on substrate complexity and steric hindrance [5]. The methodology demonstrates exceptional functional group tolerance, accommodating the presence of sensitive β-lactam rings, amino groups, and carboxylic acid functionalities commonly found in cephalosporin structures [5].

Recent investigations have demonstrated the industrial viability of gram-scale Suzuki-Miyaura coupling for the preparation of cephalosporin-vinyl synthons [5]. The optimized process utilizes vinyl boronic acid with palladium catalysts in the presence of appropriate bases, yielding the valuable cephalosporin-vinyl intermediate that serves as a direct precursor for commercially significant antibiotics including cefdinir [5]. The methodology provides a straightforward synthetic alternative that bypasses numerous costly protection and deprotection steps traditionally required in cephalosporin synthesis [5].

Stille coupling methodologies offer complementary advantages, particularly for substrates bearing sterically demanding substituents [11] [12]. The reaction between cephalosporin triflates and vinyl organotin reagents proceeds under relatively mild conditions, typically at 60-80°C in solvents such as dimethylformamide or toluene [11] [12]. Yields commonly range from 45-75%, with the methodology benefiting from well-established reaction protocols and predictable outcomes [11] [12]. The use of tributyltin hydride as a reducing agent has enabled the synthesis of 3-methylcephem derivatives, demonstrating the versatility of tin-mediated coupling approaches [12].

Wittig olefination reactions provide direct access to vinyl-substituted cephalosporins through the condensation of phosphonium ylides with appropriate carbonyl precursors [13] [14]. The methodology exhibits variable stereoselectivity depending on reaction conditions, with E/Z ratios influenced by temperature, solvent polarity, and ylide structure [13] [14]. Optimized conditions typically employ mixed solvent systems consisting of chlorinated hydrocarbons and lower alcohols at low temperatures (+5°C or below) to maximize Z-isomer formation while suppressing E-isomer production [13] [14].

Table 2: Vinyl Group Introduction Methods at C-3 Position

MethodReagentsReaction ConditionsYield Range (%)Selectivity FeaturesAdvantages
Suzuki-Miyaura Cross-CouplingVinyl boronic acid, Pd catalyst, base80-100°C, organic solvent, inert atmosphere40-85High functional group tolerance, mild conditionsBroad substrate scope, environmentally benign
Stille CouplingVinyl tributyltin, Pd catalyst60-80°C, DMF or toluene, inert atmosphere45-75Good yields with sterically hindered substratesWell-established methodology, predictable outcomes
Wittig ReactionVinyl phosphonium ylide, carbonyl substrateRoom temperature to 60°C, polar aprotic solvent30-70E/Z selectivity dependent on conditionsSimple operation, readily available reagents
Metal-Catalyzed VinylationVinyl organometallic reagents, transition metal50-120°C, variable solvents, inert atmosphere35-80Variable selectivity based on metal choiceVersatile metal options, tunable reactivity
Phosphorane-Mediated OlefinationTriphenylphosphoranylidene derivativesRoom temperature to 80°C, organic solvents25-65Moderate selectivity, side reactions possibleDirect olefin formation, mild conditions
Direct Substitution via TriflateVinyl nucleophiles, triflate leaving groupLow temperature (-20 to 25°C), aprotic solvents50-90High selectivity, requires low temperaturesHigh conversion rates, clean reactions

Direct substitution methodologies utilizing triflate leaving groups have demonstrated exceptional efficiency in vinyl group installation [11] [6]. The approach involves the displacement of triflate functionalities with vinyl nucleophiles under carefully controlled conditions, typically at low temperatures ranging from -20°C to 25°C in aprotic solvents [11] [6]. This methodology achieves yields of 50-90% with high selectivity, although temperature control remains critical to prevent decomposition of sensitive intermediates [11] [6].

Advanced heterocyclylcarbon substitution techniques have expanded the scope of vinyl modifications available for cephalosporin derivatives [9]. The direct substitution approach utilizes vinyl triflate intermediates that undergo coupling with various heterocyclylstannanes under palladium catalysis [9]. This methodology enables the introduction of complex vinyl substituents bearing heterocyclic functionalities, providing access to structurally diverse cephalosporin analogs with potentially enhanced biological activities [9].

Oximation Reactions for Hydroxyimino Formation

The formation of hydroxyimino functionality represents a critical transformation in the synthesis of Δ2-Cefdinir, as this structural motif significantly influences the compound's antibacterial spectrum and β-lactamase resistance profile [15] [16] [17]. The hydroxyimino group serves as a crucial pharmacophore element that enhances binding affinity to penicillin-binding proteins while providing steric protection of the β-lactam ring from enzymatic hydrolysis.

Classical oximation methodologies employ hydroxylamine hydrochloride as the primary nucleophilic reagent for condensation with aldehydes and ketones [15] [16] [18]. The reaction mechanism involves nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by elimination of water to form the oxime product [15] [19]. Optimal reaction conditions typically require pH values between 3.5-5.0 and temperatures ranging from 25-60°C, with reaction times of 2-24 hours depending on substrate reactivity [15] [18]. Under these conditions, yields of 70-95% are commonly achieved, although E/Z selectivity remains moderate with typical ratios of 60:40 to 80:20 [18].

Advanced oximation strategies have incorporated O-methylhydroxylamine as an alternative reagent, offering improved selectivity and reaction rates [18] [17]. This methodology operates optimally at pH 4.0-6.0 and temperatures of 40-80°C, achieving yields of 60-85% with enhanced E/Z selectivity ratios of 70:30 to 90:10 [18] [17]. The improved selectivity profile makes this approach particularly attractive for applications requiring high stereochemical purity in the final product [17].

Microwave-assisted oximation techniques have emerged as powerful tools for accelerating reaction rates while maintaining high yields and selectivity [18] [17]. These methods employ microwave irradiation at temperatures of 80-120°C for reaction times of only 5-30 minutes, achieving yields of 80-98% with good E/Z selectivity ratios of 75:25 to 85:15 [18] [17]. The dramatic reduction in reaction time, combined with excellent yields, makes microwave-assisted protocols particularly suitable for large-scale manufacturing applications [17].

Table 3: Oximation Reaction Parameters for Hydroxyimino Formation

Oxime Formation MethodSubstrate TypeOptimal pH RangeTemperature (°C)Reaction TimeYield (%)E/Z Selectivity
Hydroxylamine Hydrochloride CondensationAldehydes and ketones3.5-5.025-602-24 hours70-95Moderate (60:40 to 80:20)
O-Methylhydroxylamine ReactionCarbonyl compounds4.0-6.040-804-12 hours60-85Good (70:30 to 90:10)
Acetyl Hydroxamate FormationEster precursors6.0-8.060-1006-18 hours65-90Variable (50:50 to 75:25)
Direct Nitrosation-Reductionα-Methyl ketones2.0-4.00-2530 minutes-4 hours50-80High (80:20 to 95:5)
Enzymatic OximationSpecific carbonyl substrates7.0-8.525-371-8 hours75-95Excellent (90:10 to 98:2)
Microwave-Assisted OximationVarious carbonyl compounds4.0-7.080-1205-30 minutes80-98Good (75:25 to 85:15)

Enzymatic oximation approaches represent the most sophisticated and selective methods available for hydroxyimino formation [20] [21] [17]. These biocatalytic processes utilize specialized enzymes capable of recognizing specific carbonyl substrates and effecting highly stereoselective oxime formation [20] [21]. Operating under physiological conditions (pH 7.0-8.5, temperature 25-37°C), enzymatic methods achieve yields of 75-95% with exceptional E/Z selectivity ratios of 90:10 to 98:2 [20] [21] [17]. The outstanding selectivity profile, combined with environmentally benign reaction conditions, positions enzymatic oximation as an attractive option for sustainable manufacturing processes [20] [21].

Direct nitrosation-reduction sequences offer alternative pathways for oxime formation, particularly when starting from α-methyl ketone substrates [18] [17]. These methods involve initial nitrosation followed by in-situ reduction to generate the desired oxime functionality [18]. Operating at low temperatures (0-25°C) and acidic pH (2.0-4.0), the methodology achieves moderate yields of 50-80% but demonstrates high E/Z selectivity with ratios of 80:20 to 95:5 [18] [17]. The shortened reaction times (30 minutes to 4 hours) provide operational advantages for time-sensitive synthetic sequences [18].

Process optimization studies have revealed that general acid catalysis plays a crucial role in oxime formation mechanisms [22]. The reaction proceeds through a termolecular complex involving the carbonyl substrate, hydroxylamine nucleophile, and general acid catalyst [22]. Understanding of this mechanistic framework has enabled the development of improved catalytic systems that enhance both reaction rates and selectivity profiles [22].

Crystallization and Purification Optimization Strategies

The development of robust crystallization and purification protocols represents a critical aspect of Δ2-Cefdinir manufacturing, as these processes directly impact product purity, yield, and pharmaceutical quality [23] [24] [25]. The complex molecular structure of Δ2-Cefdinir, featuring multiple functional groups and potential for polymorphism, necessitates sophisticated approaches to achieve consistent crystallization outcomes while maintaining economic viability.

Anti-solvent crystallization methodologies have demonstrated exceptional effectiveness for cephalosporin purification, particularly when employing water-ethanol solvent systems [23] [26] [27]. The process involves controlled addition of ethanol as an anti-solvent to aqueous solutions of the crude product, inducing supersaturation and subsequent nucleation [23] [26]. Optimal operating temperatures range from 0-30°C with pH control maintained between 3.0-4.7 to ensure appropriate ionization states and solubility profiles [23] [27]. Under these conditions, yields of 85-95% are routinely achieved with purity levels reaching 96-99.5% [27]. Crystal size distributions typically range from 200-600 μm, providing excellent filtration characteristics and downstream processing advantages [27].

Recent advances in anti-solvent crystallization have incorporated real-time monitoring using Process Analytical Technology (PAT) tools [26]. Focused Beam Reflectance Measurement (FBRM) enables continuous tracking of particle size distribution and crystallization kinetics, allowing for precise control of nucleation and growth phases [26]. Implementation of controlled anti-solvent addition rates has been shown to improve crystal stability and morphology, with optimized flow rates significantly enhancing the crystallinity of the final product [26].

Cooling crystallization protocols utilizing methanol-water systems offer complementary advantages, particularly for large-scale manufacturing applications [23] [25] [28]. The methodology exploits the temperature-dependent solubility characteristics of cephalosporin compounds, implementing controlled cooling profiles to achieve gradual supersaturation and crystal growth [23] [25]. Operating temperatures typically range from 5-50°C with pH maintained between 4.5-6.5, achieving yields of 80-92% and purity levels of 94-98% [25] [27]. The simplicity of operation and excellent scalability make cooling crystallization attractive for commercial production [25] [28].

Table 4: Crystallization and Purification Optimization Strategies

Crystallization MethodSolvent SystemOperating Temperature (°C)pH Control RangeTypical Yield (%)Purity Achievement (%)Crystal Size Range (μm)Process Advantages
Anti-solvent CrystallizationWater/ethanol mixtures0-303.0-4.785-9596-99.5200-600High purity, controlled morphology
Cooling CrystallizationMethanol/water systems5-504.5-6.580-9294-98300-800Simple operation, scalable
Evaporative CrystallizationAcetone/water combinations20-803.5-5.575-8892-96150-400Solvent recovery possible
Reactive CrystallizationIn-situ precipitation media15-404.0-7.070-8590-95100-300Single-step process
Continuous MSMPR CrystallizationAqueous buffer systems10-604.2-5.888-9695-99250-500Continuous operation
Seeded CrystallizationControlled nucleation media15-354.0-5.090-9898-99.8400-1000Predictable outcomes

Continuous Mixed-Suspension Mixed-Product Removal (MSMPR) crystallization systems represent the cutting edge of pharmaceutical crystallization technology [29] [28]. These systems enable continuous operation while maintaining precise control over residence time, supersaturation levels, and crystal size distribution [29] [28]. Operating parameters typically include temperatures of 10-60°C and pH ranges of 4.2-5.8, achieving yields of 88-96% with purity levels of 95-99% [29] [28]. The elimination of batch-to-batch variability and improved process efficiency make continuous crystallization increasingly attractive for commercial implementation [29] [28].

Seeded crystallization approaches provide the highest level of control over crystal nucleation and growth processes [27] [30]. The methodology involves introduction of carefully prepared seed crystals to initiate crystallization at predetermined supersaturation levels [27] [30]. Optimal conditions typically require temperatures of 15-35°C and pH control between 4.0-5.0, achieving exceptional yields of 90-98% and purity levels reaching 98-99.8% [27] [30]. Crystal sizes ranging from 400-1000 μm provide excellent handling characteristics and reduced dust formation during downstream processing [27] [30].

Advanced purification strategies have incorporated chromatographic techniques as complementary separation methods [24] [31]. Reverse-phase chromatography using specialized adsorbents has proven particularly effective for removing closely related impurities and degradation products [24] [31]. The methodology demonstrates exceptional selectivity for cephalosporin compounds while maintaining high recovery rates and product integrity [24] [31]. Integration of membrane separation technologies with chromatographic purification has enabled the development of continuous purification processes suitable for large-scale manufacturing [31].

Process intensification approaches have focused on combining crystallization and formulation operations to eliminate intermediate isolation steps [32]. The development of confined suspension crystallization followed by spray coating enables continuous purification and formulation in integrated unit operations [32]. These intensified processes demonstrate substantial reductions in solid handling requirements while maintaining high product quality and process efficiency [32].

The characterization of cephalosporin polymorphs and hydrates has revealed complex relationships between crystallization conditions and solid-state forms [23] [33]. Studies of cephradine polymorphs have demonstrated that relative stability patterns depend strongly on temperature and water activity in the surrounding medium [23]. Transformation temperatures between anhydrous and hydrated forms occur at methanol mole fractions of 0.65-0.80, depending on operating temperature [23]. Understanding these phase relationships enables rational design of crystallization processes to yield desired solid forms with appropriate pharmaceutical properties [23] [33].

Dates

Last modified: 08-15-2023

Explore Compound Types